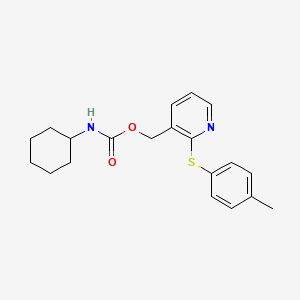
(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-Helicobacter pylori Agents
One significant application of related structures is in the development of potent and selective agents against the gastric pathogen Helicobacter pylori. A study by Carcanague et al. (2002) describes a scaffold similar to the compound of interest that displayed low minimal inhibition concentration values against a range of clinically relevant H. pylori strains, including those resistant to common treatments. This compound showed promise as a novel anti-H. pylori agent, meeting several significant in vitro microbiological criteria (Carcanague et al., 2002).
Organic Light-Emitting Diodes (OLEDs)
In the field of material science, especially in the development of organic light-emitting diodes (OLEDs), derivatives of the mentioned compound have been explored. Constable et al. (2014) reported on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands. These complexes exhibited broad-spectrum efficacy with high photoluminescence quantum yields, making them suitable for use in OLEDs (Constable et al., 2014).
Asymmetric Synthesis
In asymmetric synthesis, compounds related to (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate have been utilized as catalysts. Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst bearing a sulfoxide moiety for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, achieving high yield and excellent stereoselectivity (Singh et al., 2013).
Tunable Emission for Optoelectronic Applications
Research by Brown et al. (2017) on cyclometalated iridium(III) complexes [Ir(ppy)2(N∧N)][PF6] demonstrated tunable emission by altering the oxidation state of the sulfur atom in the ligands. This finding has implications for optoelectronic applications, such as in the design of devices that require specific emission characteristics (Brown et al., 2017).
Antileukemic Activity
Compounds similar to this compound have also been explored for their potential in cancer treatment. Anderson and Mach (1987) synthesized a series of bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives that showed activity against murine P388 lymphocytic leukemia, indicating the therapeutic potential of these compounds in antileukemic treatments (Anderson & Mach, 1987).
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-15-9-11-18(12-10-15)25-19-16(6-5-13-21-19)14-24-20(23)22-17-7-3-2-4-8-17/h5-6,9-13,17H,2-4,7-8,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBXEPIDOCWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
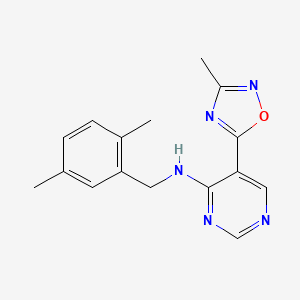
![N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2690230.png)
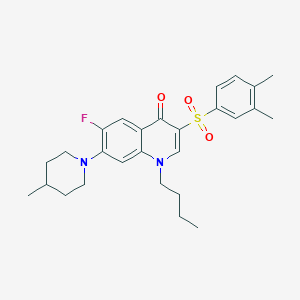
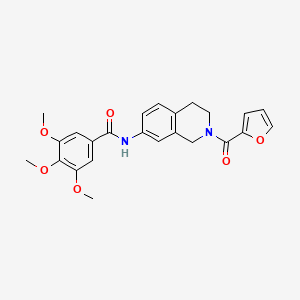
![(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690233.png)
![N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2690234.png)
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2690235.png)
![2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2690236.png)
![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)
![N-(3-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2690245.png)
![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)
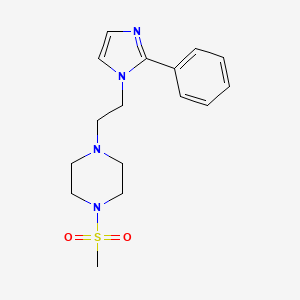
![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)
